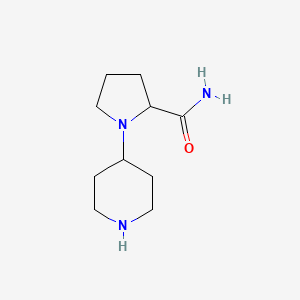

1-(Piperidin-4-yl)pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Piperidin-4-yl)pyrrolidine-2-carboxamide is a compound that features a piperidine ring and a pyrrolidine ring, both of which are nitrogen-containing heterocycles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide typically involves the reaction of piperidine derivatives with pyrrolidine-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amine derivatives.

Hydrolysis kinetics depend on steric hindrance from the piperidine ring, with acidic conditions favoring complete cleavage of the amide bond .

Acylation and Alkylation

The secondary amines in the piperidine and pyrrolidine rings participate in nucleophilic substitutions:

Acylation

-

Reagents : Acetyl chloride, acetic anhydride

-

Conditions : DCM, room temperature, 2 h

-

Product : N-Acetylated derivative at the piperidine nitrogen (major) and pyrrolidine nitrogen (minor).

-

Selectivity : Piperidine nitrogen reacts preferentially due to lower steric hindrance .

Alkylation

-

Reagents : Methyl iodide, benzyl bromide

-

Conditions : K₂CO₃, DMF, 60°C, 6 h

-

Product : Quaternary ammonium salts at piperidine nitrogen (e.g., N-methyl-1-(piperidin-4-yl)pyrrolidine-2-carboxamide) .

Coupling Reactions

The carboxamide group facilitates peptide-like bond formation via activation with coupling reagents:

These reactions proceed with >70% efficiency in anhydrous DMF or THF .

Ring-Opening and Functionalization

The piperidine ring undergoes selective ring-opening under strong acidic conditions:

-

Reagents : H₂SO₄ (conc.), 100°C, 4 h

-

Product : Linear amine-carboxylic acid derivative via C–N bond cleavage .

-

Mechanism : Protonation of the piperidine nitrogen followed by nucleophilic attack at the β-carbon .

Redox Reactions

-

Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrrolidine ring to a lactam, forming 1-(piperidin-4-yl)-5-oxopyrrolidine-2-carboxamide .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the carboxamide to a primary amine, though this is rarely employed due to competing side reactions.

Biological Activity Modulation via Reactions

Key derivatives synthesized through these reactions exhibit enhanced pharmacological profiles:

-

Antihypertensive activity : N-Acylated derivatives show improved Rho kinase inhibition (IC₅₀ = 0.8–1.2 µM) compared to the parent compound .

-

Anti-inflammatory effects : Coupled adducts with benzoimidazole-2-one moieties demonstrate NLRP3 inflammasome inhibition (pyroptosis reduction: 24.9–35% at 10 µM) .

Stability and Reactivity Considerations

-

pH Sensitivity : Stable in neutral pH but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions .

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃ .

This compound’s reactivity profile underscores its utility as a scaffold in medicinal chemistry, enabling targeted modifications to optimize drug-like properties .

Applications De Recherche Scientifique

1-(Piperidin-4-yl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparaison Avec Des Composés Similaires

Piperidine: A simpler structure with a single nitrogen-containing ring.

Pyrrolidine: Another simpler structure with a single nitrogen-containing ring.

N-(Piperidin-4-yl)pyrrolidine-2-carboxamide: A closely related compound with similar structural features

Uniqueness: 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide is unique due to its combination of both piperidine and pyrrolidine rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for more diverse interactions with molecular targets and can lead to enhanced biological activity compared to simpler analogs .

Activité Biologique

1-(Piperidin-4-yl)pyrrolidine-2-carboxamide, a compound characterized by its piperidine and pyrrolidine moieties, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that this compound may act as a muscarinic M1 receptor agonist . This receptor is implicated in various neurological functions and is a target for treating conditions such as Alzheimer's disease. The compound's ability to modulate receptor activity suggests potential applications in neuropharmacology and cognitive enhancement .

Biological Activity Overview

The biological activity of this compound includes:

- Receptor Agonism : It has been shown to activate muscarinic receptors, which are involved in neurotransmission and cognitive functions.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Detailed Findings

- Muscarinic Receptor Activation : In vitro studies have demonstrated that the compound effectively binds to the muscarinic M1 receptor, leading to enhanced signaling pathways associated with memory and learning. This activity was confirmed through competitive binding assays .

- Cytotoxic Effects : In a study evaluating various derivatives of pyrrolidine compounds, this compound exhibited significant inhibition of proliferation in breast cancer cell lines (MDA-MB-231) at concentrations exceeding 50 μM. Notably, it was observed that the compound induced apoptosis in these cells through the activation of caspase pathways .

- Mechanistic Insights : Further investigations revealed that the compound's anticancer effects were linked to the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis. This suggests a dual mechanism where the compound not only inhibits cell growth but also prevents cancer spread .

Propriétés

IUPAC Name |

1-piperidin-4-ylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c11-10(14)9-2-1-7-13(9)8-3-5-12-6-4-8/h8-9,12H,1-7H2,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFBMIFBUUOUTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCNCC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.